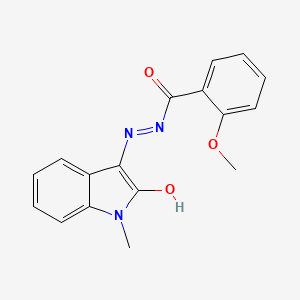
2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as MIH, is a compound that has gained significant attention in scientific research due to its potential application in various fields. MIH is a synthetic compound that belongs to the class of hydrazones and has a molecular weight of 365.4 g/mol.
作用機序
The mechanism of action of 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also inhibits the expression of various proteins that are involved in the cell cycle, such as cyclin D1 and CDK4/6. The inhibition of these proteins leads to the arrest of the cell cycle and eventual cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vivo and in vitro. This compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound also exhibits anti-inflammatory activity by inhibiting the expression of various pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potent cytotoxic activity against various cancer cell lines. This compound is also relatively easy to synthesize and purify, making it an attractive compound for research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of 2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. The potential application of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, is also an area of future research. Overall, this compound has shown great potential in various scientific research areas, and further investigation of its properties and applications is warranted.
合成法
2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is synthesized using a multi-step process that involves the condensation of 2-methoxybenzohydrazide and 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a suitable catalyst. The resulting product is purified through recrystallization to obtain pure this compound. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
2-methoxy-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been extensively studied for its potential application in various scientific research areas. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell death by activating the apoptotic pathway and inhibiting the proliferation of cancer cells.
This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in neuronal cells. This compound also enhances the cognitive function of animals with Alzheimer's disease.
特性
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-20-13-9-5-3-7-11(13)15(17(20)22)18-19-16(21)12-8-4-6-10-14(12)23-2/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVDMCRTXWKSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5803662.png)
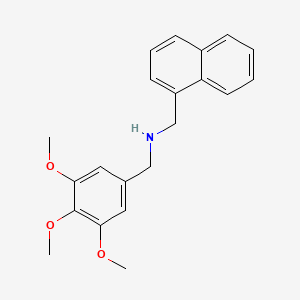
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
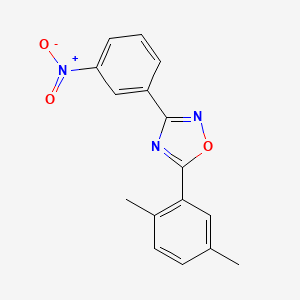
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
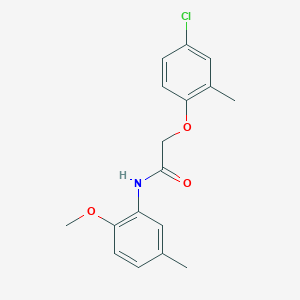
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
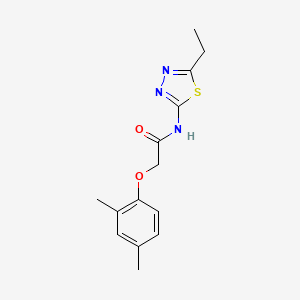
![6-({4-(dimethylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)-3-pyridazinol](/img/structure/B5803753.png)
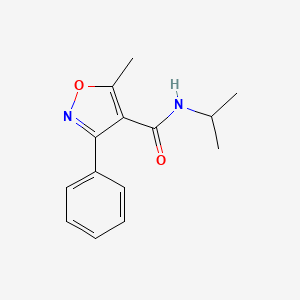
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)
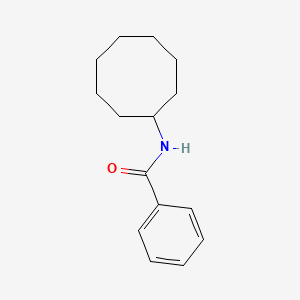
![2-(2-cyanophenoxy)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5803764.png)